molecular formula C17H25NO4S B15222751 tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate

tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate

Cat. No.: B15222751
M. Wt: 339.5 g/mol
InChI Key: NWNHJOSTOGUTKX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group and a 4-(methylsulfonyl)phenyl substituent. This structural motif is commonly utilized in medicinal chemistry for its ability to improve metabolic stability and target binding affinity, particularly in kinase inhibitors .

Properties

Molecular Formula

C17H25NO4S

Molecular Weight

339.5 g/mol

IUPAC Name

tert-butyl 4-(4-methylsulfonylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO4S/c1-17(2,3)22-16(19)18-11-9-14(10-12-18)13-5-7-15(8-6-13)23(4,20)21/h5-8,14H,9-12H2,1-4H3

InChI Key

NWNHJOSTOGUTKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate typically involves the reaction of 4-(methylsulfonyl)phenylpiperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free piperidine amine, a critical step for further functionalization.

Reaction Conditions Outcome Yield Source
10% trifluoroacetic acid (TFA) in CH₂Cl₂Cleavage of Boc group to form 4-(4-(methylsulfonyl)phenyl)piperidine>95%
HCl in dioxaneDeprotection to generate the hydrochloride salt of the piperidine derivative80–90%

Key Applications :

  • The deprotected amine serves as a scaffold for synthesizing bioactive molecules, such as NLRP3 inflammasome inhibitors .

  • Acidic deprotection preserves the methylsulfonylphenyl group, enabling downstream amidation or alkylation .

Cross-Coupling Reactions

The aryl group participates in palladium-catalyzed cross-coupling reactions to introduce diverse substituents.

Suzuki-Miyaura Coupling

Reagents Product Yield Source
tert-Butyl 4-boronic pinacol ester, Pd catalyst, K₂CO₃4-(4-(methylsulfonyl)phenyl)piperidine derivatives70–85%
3-Bromo-5-(trifluoromethyl)pyridine, Pd(dppf)Cl₂, Na₂CO₃, H₂O/EtOHTrifluoromethylpyridine-substituted piperidine74%

Notable Findings :

  • Boronic ester intermediates enable coupling with aryl bromides, chlorides, or triflates .

  • The methylsulfonyl group remains stable under these conditions, ensuring regioselectivity .

Functional Group Transformations

The piperidine and phenyl rings undergo targeted modifications to enhance pharmacological properties.

Nucleophilic Substitution

Reagents Product Yield Source
Cs₂CO₃, DMF, 80°C (with 5-bromopyrazin-2-ol)Piperidine-pyrazine hybrids90%
Benzylamine, diphenyl cyanocarbonimidateBenzimidazole-piperidine conjugates60–75%

Oxidation/Reduction

Reagents Product Yield Source
H₂, Pd/C (for nitro group reduction)Aminophenyl-piperidine derivatives95%
CH₃SO₂Cl, K₂CO₃ (sulfonylation)Methanesulfonate esters for further substitution85%

Structural Insights :

  • The methylsulfonyl group enhances electron-withdrawing effects, directing electrophilic substitution to the para position .

  • Piperidine nitrogen functionalization (e.g., acetamide or benzylamine linkages) modulates target binding affinity .

Comparative Reactivity of Structural Analogs

The reactivity of tert-butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate is contrasted with related compounds:

Compound Key Reaction Outcome Source
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylateDiazotization and Sandmeyer reactionHalogenated intermediates for drug design
tert-Butyl 4-(3-methoxyphenyl)piperidine-1-carboxylateDemethylation to phenolic derivativesEnhanced hydrogen-bonding capacity

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities .

Biology: Its structural features allow it to interact with various biological targets, making it a useful tool in drug discovery .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, emphasizing substituent differences and their impact on physicochemical properties:

Compound Name Substituents on Piperidine/Phenyl Rings Molecular Formula Molecular Weight Physical State Key Properties Reference
tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate 4-(methylsulfonyl)phenyl C₁₇H₂₃NO₄S* ~337.4* Not reported High polarity, potential kinase binding
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino, pyridin-3-yl C₁₅H₂₃N₃O₂ 277.36 Light yellow solid Basic (amino group), moderate solubility
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate 4-methylphenyl C₁₇H₂₅NO₂ 275.39 Not reported Lipophilic (methyl group)
tert-Butyl 4-(hydroxymethyl)phenylpiperidine-1-carboxylate 4-hydroxymethylphenyl C₁₈H₂₅NO₃ 303.4 Not reported Hydrophilic (hydroxymethyl)
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 3,4-difluorobenzylamino C₁₈H₂₄F₂N₂O₂ 326.38 Not reported Fluorinated, enhanced metabolic stability

*Estimated based on structural similarity to analogs.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to methyl (lipophilic) or hydroxymethyl (polar but less acidic) substituents .
  • Amino vs. Sulfonyl Groups: Amino-substituted analogs (e.g., ) exhibit basicity, altering solubility and reactivity, whereas sulfonyl groups enhance stability and target selectivity .
  • Fluorinated Analogs: Compounds like tert-butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate () leverage fluorine atoms to improve bioavailability and resistance to oxidative metabolism .

Biological Activity

Overview

Tert-butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate, also known as TBMSP, is a compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by a piperidine ring and a methylsulfonyl group, contributes to its diverse biological activities. This article explores the biological activity of TBMSP, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of TBMSP is C17H25NO4SC_{17}H_{25}NO_4S with a molecular weight of 339.45 g/mol. The compound features a tert-butyl ester and a methylsulfonyl group attached to a phenyl ring, which enhances its solubility and bioactivity.

PropertyValue
Molecular FormulaC17H25NO4SC_{17}H_{25}NO_4S
Molecular Weight339.45 g/mol
Purity95%
Melting PointNot specified

TBMSP's biological activity is largely attributed to its ability to interact with various molecular targets within the body. The methylsulfonyl group is known to enhance the compound's binding affinity to proteins and enzymes, potentially modulating their activity. This interaction can influence several biochemical pathways, including those involved in inflammation and neuroprotection.

Key Mechanisms

  • Enzyme Inhibition : TBMSP has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways that regulate physiological responses.

Research Findings

Recent studies have investigated the biological activity of TBMSP in various contexts:

  • Neuroprotective Effects : Research indicates that TBMSP may exert neuroprotective effects through the modulation of neuroinflammatory responses. It has been evaluated for its potential in treating neurological disorders such as Alzheimer's disease .
  • Antioxidant Activity : TBMSP has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is particularly relevant in the context of age-related diseases .
  • Anti-inflammatory Properties : Studies have shown that TBMSP can reduce inflammation markers in vitro, suggesting its potential use in inflammatory conditions .

Case Studies

Several case studies highlight the therapeutic potential of TBMSP:

  • Case Study 1 : In a preclinical model of Alzheimer's disease, TBMSP administration resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a neuroprotective agent .
  • Case Study 2 : A study on inflammatory bowel disease (IBD) showed that TBMSP treatment led to decreased levels of pro-inflammatory cytokines in animal models, supporting its role as an anti-inflammatory agent .

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